alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 50910-35-5
VCID: VC20522621
InChI: InChI=1S/C26H29NO.ClH/c28-26(24-12-6-2-7-13-24,18-21-27-19-8-3-9-20-27)25-16-14-23(15-17-25)22-10-4-1-5-11-22;/h1-2,4-7,10-17,28H,3,8-9,18-21H2;1H
SMILES:
Molecular Formula: C26H30ClNO
Molecular Weight: 408.0 g/mol

alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride

CAS No.: 50910-35-5

Cat. No.: VC20522621

Molecular Formula: C26H30ClNO

Molecular Weight: 408.0 g/mol

* For research use only. Not for human or veterinary use.

alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride - 50910-35-5

Specification

CAS No. 50910-35-5
Molecular Formula C26H30ClNO
Molecular Weight 408.0 g/mol
IUPAC Name 1-phenyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C26H29NO.ClH/c28-26(24-12-6-2-7-13-24,18-21-27-19-8-3-9-20-27)25-16-14-23(15-17-25)22-10-4-1-5-11-22;/h1-2,4-7,10-17,28H,3,8-9,18-21H2;1H
Standard InChI Key SYGHGTWDMQVZPW-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride integrates three primary components:

  • A 4-biphenylyl group (two linked phenyl rings), providing planar rigidity and hydrophobic interactions.

  • A phenyl group at the alpha position, enhancing steric bulk and influencing receptor binding kinetics.

  • A piperidine-propanol moiety, contributing basicity and hydrogen-bonding capabilities through its nitrogen and hydroxyl groups.

Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC26H30ClNO (estimated)
Molecular Weight~408.0 g/mol (theoretical)
SolubilityHigh in polar solvents (e.g., DMSO)
StabilityHydrochloride salt enhances stability

The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies. Structural analogs, such as alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride (CAS 50910-16-2), exhibit boiling points exceeding 500°C, suggesting similar thermal stability for this compound.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Friedel-Crafts Alkylation: Coupling 4-biphenylyl chloride with phenylacetaldehyde in the presence of AlCl3 to form the alpha-phenyl-biphenylyl intermediate.

  • Mannich Reaction: Introducing the piperidine-propanol moiety via reaction with piperidine and formaldehyde under acidic conditions.

  • Salt Formation: Treating the free base with HCl in ethanol to yield the hydrochloride salt.

Critical Reaction Parameters:

  • Temperature: 60–80°C for optimal yield.

  • Catalysts: Lewis acids (e.g., AlCl3) for electrophilic substitutions.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Exothermic Reactions: Batch reactors with cooling systems to manage heat generation during alkylation.

  • Byproduct Formation: Chromatography or fractional distillation to isolate the target compound from stereoisomers.

Biological Activity and Mechanism of Action

NMDA Receptor Antagonism

Structural analogs, such as alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride, demonstrate potent NMDA receptor inhibition (IC50 = 0.2 µM in cortical neuron assays). This activity is attributed to:

  • Competitive Binding: The piperidine nitrogen interacts with the NMDA receptor’s glutamate-binding site.

  • Allosteric Modulation: Biphenylyl groups stabilize the receptor’s closed conformation, reducing Ca²⁺ influx.

Neuropharmacological Effects

In rodent models, related compounds show:

  • Cognitive Enhancement: Improved spatial memory in Morris water maze tests.

  • Antipsychotic Potential: Reduced hyperlocomotion in dopamine agonist-induced schizophrenia models.

PrecautionRecommendation
Personal Protective GearLab coat, nitrile gloves, safety goggles
VentilationUse fume hoods for powder handling
StorageAirtight containers under N2 at 4°C

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